

Application Note: Precision Calibration of PF-670462 using PF-670462-d11 Internal Standard

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Compound of Interest

Compound Name: PF 670462-d11

CAS No.: 1794885-93-0

Cat. No.: B589042

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Introduction & Scientific Rationale

PF-670462 is a potent, selective inhibitor of Casein Kinase 1

and

(CK1

/

), critical in the regulation of circadian rhythms.[1][2][3][4] Accurate quantification in biological matrices (plasma, brain homogenate) is essential for establishing PK/PD correlations.[1]

The Role of PF-670462-d11: In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity.[1] PF-670462-d11 (where 11 hydrogen atoms are replaced by deuterium) serves as the ideal Internal Standard.[1] Because it co-elutes with the analyte but is mass-resolved, it experiences the exact same ionization environment, correcting for:

- Variability in extraction recovery.[1][5]
- Ion suppression from phospholipids or salts.[1]
- Injection volume inconsistencies.

Key Physicochemical Properties

Property	PF-670462 (Analyte)	PF-670462-d11 (IS)
Molecular Formula	(Free Base)	
Molecular Weight	~337.40 g/mol (Free Base)	~348.47 g/mol
Solubility	DMSO (up to 100 mM)	DMSO (up to 100 mM)
pKa	Basic (requires acidic mobile phase)	Basic

“

Critical Note on Salt Forms: PF-670462 is frequently supplied as the dihydrochloride salt (MW ~410.32).[1] You must apply a salt correction factor (

) when weighing the stock to report concentration as "free base equivalent." [1]

Materials & Equipment

- Analyte: PF-670462 (dihydrochloride or free base).[1]
- Internal Standard: PF-670462-d11.[1]
- Solvents: DMSO (LC-MS grade), Methanol (MeOH), Acetonitrile (ACN), Formic Acid.[1]
- Matrix: Drug-free biological matrix (e.g., K2EDTA Rat Plasma).[1]
- Equipment: Analytical Balance (0.01 mg precision), Class A Volumetric Flasks, Positive Displacement Pipettes (for viscous plasma).[1]

Protocol: Stock Solution Preparation

Step 3.1: Preparation of Master Stock Solutions (MSS)

Objective: Create stable, high-concentration stocks.

- PF-670462 Analyte Stock (1.0 mg/mL free base):
 - Weigh 1.22 mg of PF-670462
2HCl into a 1.5 mL amber glass vial.
 - Add 1.00 mL of DMSO.^{[1][6]}
 - Vortex for 1 minute until fully dissolved.
 - Label:PF-670462_MSS_1mgmL_Exp[Date]
- PF-670462-d11 IS Stock (1.0 mg/mL):
 - Dissolve 1 mg of deuterated standard in 1.00 mL DMSO.
 - Label:IS_d11_MSS_1mgmL_Exp[Date]

Step 3.2: Preparation of Internal Standard Working Solution (ISWS)

Objective: Create a single spiking solution used for all samples to ensure uniform normalization.

- Target Concentration: Typically 50–100 ng/mL (depending on MS sensitivity).
- Diluent: 100% Acetonitrile (if using Protein Precipitation) or 50:50 MeOH:H₂O (if simply spiking).^[1]
- Protocol: Dilute IS_d11_MSS 1:10,000 into Acetonitrile.
 - Example: 10 µL MSS
100 mL ACN.

Protocol: Calibration Curve Preparation

This protocol uses a "Spike-into-Matrix" approach, which is the gold standard for bioanalysis.[1] It ensures the standards mimic the patient/animal samples exactly.

Step 4.1: Analyte Working Standard (WS) Dilution Scheme

Diluent: 50:50 Methanol:Water (prevents protein shock when spiking plasma).[1] Range: 1.0 ng/mL to 1000 ng/mL (Linear Dynamic Range).

Std ID	Source Solution	Volume Taken (L)	Diluent Volume (L)	Final Conc. of WS (ng/mL)	Plasma Conc. after 5% Spike (ng/mL)
WS-8	MSS (1 mg/mL)	20	980	20,000	1,000 (ULOQ)
WS-7	WS-8	250	250	10,000	500
WS-6	WS-7	100	400	2,000	100
WS-5	WS-6	250	250	1,000	50
WS-4	WS-5	100	400	200	10
WS-3	WS-4	250	250	100	5
WS-2	WS-3	100	400	20	1 (LLOQ)
Blank	-	0	500	0	0

Step 4.2: Matrix Spiking (Creating the Calibration Standards)

Rule of Thumb: Keep non-matrix spike volume

5% to maintain matrix integrity.

- Aliquot 47.5

L of blank plasma into a 96-well plate or microcentrifuge tubes.

- Add 2.5

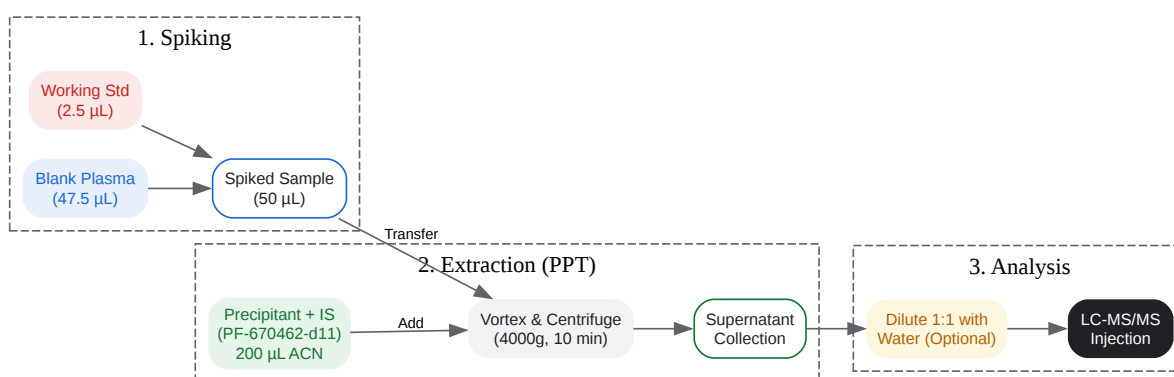
L of the corresponding Working Standard (WS) to each well.[1]

- Vortex gently (1000 rpm) for 1 min.
- Result: You now have plasma samples containing PF-670462 at 1, 5, 10... 1000 ng/mL.[1]

Sample Extraction & Processing Workflow

The following diagram illustrates the critical workflow from spiking to LC-MS injection. This method utilizes Protein Precipitation (PPT), favored for kinase inhibitors due to high recovery.

[1]



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Figure 1: Protein Precipitation (PPT) workflow for PF-670462 quantification.[1] The d11-IS is introduced during the precipitation step to correct for extraction efficiency.[1]

Recommended LC-MS/MS Conditions

While instrument-specific optimization is required, these starting parameters are derived from the physicochemical structure of PF-670462.

- Column: C18 Reverse Phase (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 μ m).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 3 minutes.
- Ionization: ESI Positive Mode.

MRM Transitions (Example):

- PF-670462:

(Quantifier),

(Qualifier).[1]

- PF-670462-d11:

(Note: If the label is on the stable moiety, the fragment might be the same; if on the leaving group, the parent changes.[1] Verify by infusion).

Quality Control & Acceptance Criteria

To ensure the calibration curve is valid (Trustworthiness), you must include Quality Control (QC) samples prepared from a separate weighing of the stock material.[1]

- Linearity: The calibration curve (

, weighted

) must have

[1][7]

- Accuracy: Back-calculated concentrations of standards must be within

of nominal (

for LLOQ).

- Carryover: Inject a blank after the highest standard (ULOQ). The analyte signal in the blank should be

of the LLOQ signal.

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